2-(2-Aminoethyl)isoindoline-1,3-dione
Overview
Description
2-(2-Aminoethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
2-(2-Aminoethyl)isoindoline-1,3-dione and its derivatives have been studied for their antimicrobial properties. A study by Sabastiyan and Suvaikin (2012) explored the synthesis of 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes, revealing significant antimicrobial activity comparable to standard drugs (Sabastiyan & Suvaikin, 2012).
Green Catalytic Systems
The substance has been incorporated into eco-friendly catalytic systems. Journal et al. (2019) reported the synthesis of isoindoline-1,3-dione derivatives using a water extract of onion peel ash, highlighting the method's avoidance of harmful reagents and its contribution to bio-waste management (Journal et al., 2019).
Nanoparticle Functionalization
2-Aminoisoindoline-1,3-dione functionalized nanoparticles have been developed for the synthesis of 4H-pyran derivatives. Shabani et al. (2021) described a method involving magnetic nanoparticles, providing environmental benefits and efficiency in the process (Shabani et al., 2021).
Anti-Inflammatory Properties
Research by Al-Husseini et al. (2022) focused on the synthesis of isoindoline-1,3-dione derivatives as inhibitors of cyclooxygenase enzymes, revealing their potential as anti-inflammatory agents (Al-Husseini et al., 2022).
Crystal Structure Analysis
The crystal structure of various isoindoline-1,3-dione derivatives has been a subject of study. Duru et al. (2018) synthesized and characterized 2-(4-ethoxyphenyl)isoindoline-1,3-dione, providing insights into its molecular structure (Duru et al., 2018).
Synthesis and Bioactivity Studies
The synthesis and evaluation of this compound derivatives for various bioactivities, such as antibacterial, antifungal, and anticancer properties, have been a significant area of research. Studies by Kumar et al. (2016) and Rani et al. (2019) have contributed to this field, offering insights into the potential therapeutic applications of these compounds (Kumar et al., 2016); (Rani et al., 2019).
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been studied for their diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis .
Mode of Action
It’s known that the isoindoline-1,3-dione scaffold is formed through the condensation reaction of an aromatic primary amine with a maleic anhydride derivative .
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been noted for their potential applications in diverse fields, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 22666 and is solid at room temperature , which may influence its bioavailability.
Result of Action
Some isoindoline-1,3-dione derivatives have been found to possess high analgesic activity .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may affect its stability.
Properties
IUPAC Name |
2-(2-aminoethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISUQCYYLJGIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361567 | |
Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71824-24-3 | |
Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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